2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid - 1092352-74-3

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Catalog Number: EVT-1676269
CAS Number: 1092352-74-3
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has been explored in scientific research for its potential as a building block for more complex molecules and its biological activities, particularly as a scaffold for drug development. [, ]

Chemical Reactions Analysis
  • Amide Formation: The carboxylic acid functionality can undergo standard amide coupling reactions with amines to form amides. This reaction is widely used to generate diverse derivatives for biological activity studies. [, ]
  • N-Alkylation: The nitrogen atom in the benzoxazine ring can be alkylated using alkyl halides under basic conditions. This reaction allows for further structural modifications and can influence the compound's pharmacological properties. [, ]
  • Mannich Reaction: Derivatives of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid containing an active methylene group can undergo Mannich reactions. This reaction introduces an aminomethyl group onto the molecule, providing another avenue for structural diversification. [, ]
Mechanism of Action
  • Inhibition of Cyclooxygenase (COX) enzymes: COX enzymes are involved in the inflammatory pathway, and their inhibition is a common target for anti-inflammatory drugs. []
  • Antagonism of 5-HT3 receptors: 5-HT3 receptors are involved in nausea and vomiting, and their antagonists are used as antiemetics. []
Applications
  • Scaffold for Drug Discovery: This compound serves as a versatile building block for generating diverse libraries of compounds. Its derivatives have shown promising activity against various targets, including COX enzymes, 5-HT3 receptors, and BKCa channels, suggesting its potential in developing novel therapeutics. [, , , , ]
  • Anti-fungal Agents: Derivatives of this compound containing a thiazine ring have demonstrated potent antifungal activity against Candida albicans and Aspergillus niger. The presence of specific substitutions, such as sulfamethoxazole, seems to significantly enhance the antifungal potency. []

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

  • Compound Description: This class of compounds represents a series of esters derived from the core structure of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. They are key intermediates in the synthesis of the corresponding carboxylic acids. []
  • Relevance: The ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates share the same core benzoxazine structure with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, differing primarily in the substitution at the 2-position, where an ethyl carboxylate group replaces the methyl group in the target compound. []

3,4-Dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acids

  • Compound Description: This group of compounds represents the carboxylic acid derivatives of the ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates. They are accessed from their corresponding esters through a simple conversion process. []
  • Relevance: These carboxylic acids are closely related to 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, sharing the same core benzoxazine structure and differing only in the presence of a methyl substituent instead of a dimethyl substitution at the 2-position of the target compound. []

7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound is synthesized from 4-hydroxy-3-nitrobenzoic acid and features a nitro group at the 7-position of the benzoxazine ring. []
  • Relevance: This compound belongs to the same 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid family as 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The key difference lies in the presence of a nitro group at the 7-position and the absence of methyl substituents at the 2 and 4 positions in the related compound. []

8-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound is another derivative synthesized from 4-hydroxy-3-nitrobenzoic acid, but with the nitro group at the 8-position of the benzoxazine ring. []
  • Relevance: Similar to the previous compound, this structure also falls under the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid category, making it a structural analogue of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. It differs from the target compound by the presence of a nitro group at the 8-position and the absence of the 2,4-dimethyl substitution. []

(S)-10-[(S)-(8-Amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a)

  • Compound Description: This compound is a new quinolone antibacterial agent. In preclinical studies, it exhibited toxicity at higher doses in rats and monkeys. The no-observed-adverse-effect levels (NOAELs) were determined to be 50 and 30 mg/kg for rats and monkeys, respectively. []

Methyl 4-hydroxy-3-isopropylaminobenzoate

  • Compound Description: This compound serves as a starting material in the synthesis of KB-R9032, a potent Na/H exchange inhibitor. It undergoes acylation with 2-bromoisobutyryl bromide to yield an O-acyl derivative. []
  • Relevance: This compound represents a precursor to a benzoxazine ring system and shares the 4-hydroxy-benzoic acid moiety with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The key structural difference is the presence of an isopropylamino group at the 3-position in the related compound, which ultimately participates in the formation of the benzoxazine ring. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032)

  • Compound Description: KB-R9032 is a potent and selective Na/H exchange (NHE) inhibitor developed for the treatment of heart failure. [, ]
  • Relevance: KB-R9032 is a more complex molecule containing the 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine core structure. It differs from 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid by the isopropyl group at the 4-position, the guanidine substituent on the carbonyl group at the 6-position, and the absence of a carboxylic acid group at the 6-position. [, ]

Methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of KB-R9032. It undergoes N-isopropylation with potassium fluoride-alumina as a catalyst, leading to the formation of the crucial N-isopropyl derivative. []
  • Relevance: This compound possesses the core 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine structure. Compared to 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, it lacks a methyl group at the 4-position and has a methyl ester instead of a carboxylic acid at the 6-position. []

(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

  • Compound Description: This compound exhibits potent serotonin-3 (5-HT3) receptor antagonist activity, with a high affinity for 5-HT3 receptors (Ki = 0.051 nM). It has been studied for its potential to reduce nausea and vomiting induced by chemotherapy. []
  • Relevance: This compound shares the core benzoxazine scaffold with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. It differs by having a chlorine substituent at the 6-position, a methyl group at the 4-position, and a carboxamide group, which incorporates a 1-azabicyclo[2.2.2]octan-3-yl substituent at the 8-position. []

1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione

  • Compound Description: This compound is a plant protection agent, particularly effective as a fungicide. Several patents describe its synthesis and its different crystalline forms, including Form A, which exhibits improved properties. [, , , , , , ]
  • Relevance: This compound contains a benzoxazine ring system, although more complex than the one in 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The related compound features a trifluoro-methyl group, a propargyl group, and a triazinane-dione moiety attached to the benzoxazine core. [, , , , , , ]

3,4-Dihydro-2H-1,4-benzoxazine-2-acetates

  • Compound Description: This group of compounds, synthesized through intramolecular Michael addition reactions, includes derivatives with anxiolytic activity in rats. []

3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-2-acetates

  • Compound Description: This class of compounds represents another group of benzoxazine derivatives synthesized from 2-hydroxyanilines. []
  • Relevance: These compounds are similar to 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with a shared 3-oxo-2H-1,4-benzoxazine core structure. The differences lie in the absence of methyl substituents at the 2 and 4 positions and the presence of an acetate group at the 2-position in the related compounds. []

N-(7-Fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides

  • Compound Description: This series of compounds was designed and synthesized as potential fungicidal agents. Some compounds within this series exhibit good to excellent antifungal activity against Erysiphe graminis and Sclerotonia sclerotiorum. []
  • Relevance: These compounds share the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The significant differences are the presence of a fluorine atom at the 7-position, various substituents at the 2 and 4 positions, and a 2,4-dimethylthiazole-5-carboxamide moiety at the 6-position of the related compounds. []
  • Compound Description: This series of compounds was synthesized and evaluated for their COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity. Some compounds within this series exhibit notable 5-LOX inhibitory activity. []
  • Relevance: These compounds share the 3-oxo-1,4-benzoxazin core with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The key structural distinctions include an aminothiazole substituent at the 6-position and an acetate group at the 2-position in the related compounds. []

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid

  • Compound Description: This compound is a highly selective inhibitor of matrix metalloproteinase 13 (MMP-13). It has demonstrated potential as an intra-articular disease-modifying osteoarthritic drug (DMOAD) for treating osteoarthritis (OA) due to its long durability in the joint, effective cartilage penetration, minimal systemic exposure, and remarkable efficacy in preclinical studies. []
  • Relevance: This compound shares the 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine core with 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. The difference is the presence of a complex substituent at the 6-position of the related compound, featuring a methylene linker connected to a carbamoylpyrazolo[1,5-a]pyrimidine-7-carbonyl-amino)indan-5-carboxylic acid moiety. []

Properties

CAS Number

1092352-74-3

Product Name

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

IUPAC Name

2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-5-7(11(14)15)3-4-9(8)16-6/h3-6H,1-2H3,(H,14,15)

InChI Key

LUJIBMNZMWTEDM-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.